molecular formula C9H7N3O5 B2967913 2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic acid CAS No. 1987310-26-8

2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic acid

Cat. No.: B2967913
CAS No.: 1987310-26-8
M. Wt: 237.171
InChI Key: ABZPWUAIFJPUFU-UHFFFAOYSA-N
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Description

2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic acid is a chemical hybrid featuring two heterocyclic systems known for their significant role in medicinal chemistry. The 5-methylisoxazole scaffold is recognized as a potent inhibitor of the monoamine oxidase enzyme and serves as an excellent multidentate ligand for transition metals . Furthermore, structural analogs based on the isoxazole-carboxylic acid core have demonstrated a range of immunomodulating activities, with effects on the proliferation of human peripheral blood mononuclear cells and the modulation of lipopolysaccharide-induced cytokine production being strongly influenced by the nature of the substituents . Oxazole-4-carboxylic acid derivatives, similar to the one in this compound, have also been isolated from natural sources and shown to exhibit weak-to-moderate antimicrobial and anti-biofilm activities against pathogens like Staphylococcus aureus . This combination of pharmacophores makes this compound a valuable building block for researchers in drug discovery, particularly for the synthesis of new molecules with potential immunomodulatory, antimicrobial, or neurological applications. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes. Proper handling procedures should be followed. Store in a cool, dark, and dry place.

Properties

IUPAC Name

2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O5/c1-4-2-5(12-17-4)7(13)11-9-10-6(3-16-9)8(14)15/h2-3H,1H3,(H,14,15)(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZPWUAIFJPUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic acid typically involves the formation of the isoxazole and oxazole rings through cycloaddition reactions. One common method is the [2+3] cycloaddition of nitrile oxides with olefins or alkynes . Another approach involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .

Industrial Production Methods

Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods often employ eco-friendly catalysts and reagents to ensure a sustainable production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carboxylic acid and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reactant in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions.

    Biology: The compound is studied for its role as an HDAC inhibitor, which can modulate gene expression and impact various biological processes.

    Medicine: Mocetinostat is being investigated for its potential use in cancer therapy, particularly in targeting histone deacetylases to inhibit tumor growth.

    Industry: It is utilized in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells and in the synthesis of trifluoromethoxyphenyl (thiazolyl)pyrroles.

Mechanism of Action

The mechanism of action of 2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic acid involves the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, the compound prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene transcription. This mechanism is particularly relevant in cancer therapy, where the reactivation of tumor suppressor genes can inhibit cancer cell proliferation.

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogs are classified based on core heterocyclic scaffolds (oxazole/isoxazole) and substituent variations. Key examples include:

Table 1: Structural Comparison of Selected Analogues
Compound Name Core Structure Substituents Molecular Formula Molecular Weight CAS Number Reference
2-(Nicotinamido)oxazole-4-carboxylic acid Oxazole Nicotinoyl group at C2 C11H7N3O4 261.20 Not provided
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid Isoxazole 4-Bromophenyl at C5, methyl at C3 C11H8BrNO3 282.09 91182-60-4
2-Chloro-4-methyloxazole-5-carboxylic acid Oxazole Chloro at C2, methyl at C4 C5H4ClNO3 161.55 1558276-80-4
5-Methyl-4-nitroisoxazole-3-carboxylic acid Isoxazole Nitro at C4, methyl at C5 C5H4N2O5 172.10 960225-75-6
Target Compound Oxazole-isoxazole hybrid 5-Methylisoxazole-3-carboxamido at C2, COOH at C4 C9H7N3O5 237.17 Not provided Synthesized from

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in , bromophenyl in ) enhance stability and influence bioactivity.
  • Hybrid scaffolds (e.g., oxazole-isoxazole in the target compound) offer unique steric and electronic profiles compared to single-ring analogs.

Key Observations :

  • Coupling agents: DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used .
  • Steric hindrance : Bulky substituents (e.g., trimethylphenyl in ) may reduce coupling efficiency.
Table 3: Bioactivity Comparison
Compound Name Bioactivity Mechanism/Notes Reference
Amides of 5-amino-3-methylisoxazole-4-carboxylic acid Suppression of TNF-α and IL-6 production Electron-withdrawing substituents enhance activity; flat aromatic rings alter effects
5-(Trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid Enzyme inhibition (hypothesized) Fluorinated groups improve metabolic stability
Target Compound Potential immunomodulation Carboxamido linker may mimic peptide bonds Hypothesized

Key Observations :

  • Substituent effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) correlate with enhanced activity .
  • Hybrid scaffolds : The target compound’s oxazole-isoxazole structure may offer dual binding modes in enzymatic targets.

Biological Activity

2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its activity, focusing on anticancer properties, antioxidant effects, and other pharmacological applications.

Synthesis

The synthesis of isoxazole derivatives typically involves the reaction of hydroxylamine with appropriate carbonyl compounds under acidic or basic conditions. For the specific case of this compound, various synthetic routes have been explored, leading to different derivatives with varying biological activities.

Anticancer Activity

A series of studies have evaluated the cytotoxic effects of isoxazole derivatives against various cancer cell lines. Notably, the compound exhibited significant activity against cervical (HeLa) and liver (Hep3B) cancer cells. The half-maximal inhibitory concentration (IC50) values for selected derivatives were found to be as follows:

CompoundCell LineIC50 (μg/ml)Mechanism of Action
2dHep3B23Induces apoptosis, reduces necrosis
2eHeLa15.48Induces G2/M phase arrest
2aMCF-739.80Antioxidant activity

The most potent compounds, 2d and 2e, not only inhibited cell proliferation but also altered the secretion of alpha-fetoprotein, a marker associated with liver cancer progression .

Antioxidant Activity

In addition to its anticancer properties, this compound has shown promising antioxidant activity. Specifically, compound 2a demonstrated an IC50 value of 7.8 μg/ml in DPPH assays, indicating its potential as a therapeutic agent against oxidative stress-related diseases .

The mechanisms by which isoxazole derivatives exert their biological effects are multifaceted:

  • Cell Cycle Arrest : Compounds like 2d and 2e have been shown to induce cell cycle arrest at the G2/M phase, similar to established chemotherapeutic agents like doxorubicin .
  • Apoptosis Induction : The shift from necrosis to apoptosis in Hep3B cells treated with these compounds suggests a targeted mechanism that may enhance their therapeutic efficacy while minimizing side effects associated with conventional cancer treatments .
  • Antioxidant Mechanisms : The antioxidant properties are likely attributed to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation, which can contribute to cellular damage and carcinogenesis .

Case Studies

Recent studies have highlighted the effectiveness of isoxazole derivatives in various preclinical models:

  • A study conducted on Hep3B cells demonstrated that treatment with compound 2d resulted in a threefold reduction in necrosis rates while promoting apoptosis .
  • Another investigation reported that compound 2a effectively scavenged free radicals in vitro, outperforming standard antioxidants like Trolox .

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